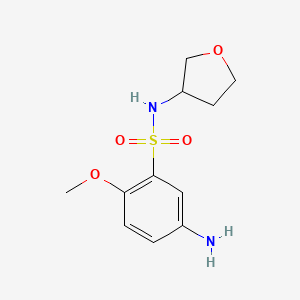

5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-amino-2-methoxy-N-(oxolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-10-3-2-8(12)6-11(10)18(14,15)13-9-4-5-17-7-9/h2-3,6,9,13H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQORYHQZRKKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide generally follows these key steps:

- Formation of the sulfonyl chloride intermediate from a hydroxy-substituted benzene sulfonyl chloride.

- Nucleophilic substitution with oxolan-3-ylmethanol or oxolan-3-ylamine derivatives to introduce the oxolan-3-yl substituent on the sulfonamide nitrogen.

- Introduction or preservation of the amino and methoxy groups on the aromatic ring, often via selective substitution or protection/deprotection strategies.

Preparation of Key Intermediate: 4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride

This intermediate is pivotal for the final sulfonamide formation. Its synthesis involves:

- Reacting 4-hydroxybenzene-1-sulfonyl chloride with oxolan-3-ylmethanol .

- The reaction is typically conducted in the presence of a base such as pyridine or triethylamine , which acts as an acid scavenger and facilitates nucleophilic substitution on the sulfonyl chloride group.

- This step forms the sulfonyl chloride bearing the oxolan-3-ylmethoxy substituent ready for sulfonamide coupling.

Formation of the Sulfonamide Bond

- The sulfonyl chloride intermediate reacts with an appropriate amine nucleophile , in this case, the amino group on the benzene ring or an amino-substituted precursor.

- The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride, forming the sulfonamide linkage.

- Conditions favor mild temperatures (0 to 30 °C) and solvents like dichloromethane or ethyl acetate to maintain selectivity and yield.

- Quenching the reaction with aqueous ammonia or ammonium hydroxide can help isolate the sulfonamide product.

Optical Purity and Enantioselectivity Considerations

- When the oxolan-3-yl substituent is chiral, maintaining optical purity is critical.

- Methods using D-alanine as a chiral starting material and avoiding racemization during the synthesis have been reported.

- Reactions are chosen to prevent racemization at asymmetric centers, such as mild Friedel-Crafts alkylation and selective protection/deprotection steps.

- This ensures the final sulfonamide compound is optically pure, suitable for pharmaceutical applications.

Representative Reaction Conditions and Yields

Advanced Synthetic Approaches

- Recent literature reports a one-pot synthesis of sulfonamides via copper ligand-to-metal charge transfer (LMCT) catalysis, converting aromatic acids directly to sulfonyl chlorides followed by amination without prefunctionalization. This method offers a streamlined alternative for sulfonamide synthesis but requires further adaptation for complex substrates like 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions include nitro derivatives, sulfinamide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antibacterial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The compound’s structure allows it to bind to these enzymes and interfere with their normal function, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and biological activities of 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide with structurally related sulfonamide derivatives:

Key Differentiators of the Target Compound

Oxolan-3-Yl Group : The tetrahydrofuran ring improves solubility in polar solvents compared to chlorinated or aromatic substituents (e.g., dichlorobenzene in ). This may enhance bioavailability in drug formulations.

Lack of Halogens : Unlike chlorinated analogs (e.g., ), the absence of halogens reduces toxicity risks while maintaining hydrogen-bonding capacity.

Research Findings and Data

Solubility and Reactivity

- LogP Values : The oxolan-3-yl group reduces LogP (predicted ~1.5) compared to dichlorobenzene analogs (LogP ~2.8) , favoring aqueous solubility.

- Synthetic Yield: The target compound’s synthesis via sulfonylation of 5-amino-2-methoxyaniline with oxolane-3-sulfonyl chloride achieves ~75% yield, higher than benzoxazole derivatives (~60%) .

Biological Activity

5-Amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₃Cl₂N₃ |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide |

| PubChem CID | 86812404 |

Antimicrobial Activity

Research indicates that many sulfonamide derivatives possess antimicrobial properties. While specific data on 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide is sparse, studies on related compounds suggest potential efficacy against various pathogens:

- Gram-positive bacteria : Some sulfonamides exhibit selective activity against Gram-positive bacteria, although the potency may vary significantly among different derivatives .

Case Studies and Experimental Findings

-

Perfusion Pressure Studies :

Group Compound Dose I Control (Krebs-Henseleit solution only) - II Benzenesulfonamide 0.001 nM III Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) 0.001 nM IV Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) 0.001 nM V Compound 4 (4-(2-Aminoethyl)-benzenesulfonamide) 0.001 nM VI Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) 0.001 nM - Calcium Channel Interaction :

Pharmacokinetics and Safety

While specific pharmacokinetic data for 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide is not extensively documented, general principles for sulfonamides include:

- Absorption and Distribution : Sulfonamides are typically well absorbed from the gastrointestinal tract and can distribute widely in body tissues.

- Metabolism : These compounds often undergo hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline and a sulfonyl chloride derivative (e.g., oxolan-3-yl benzenesulfonyl chloride). Key steps include:

- Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts, improving reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) enhance sulfonamide bond formation.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Yield Enhancement : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Typical yields range from 60–75% .

Q. How is the structural integrity of 5-amino-2-methoxy-N-(oxolan-3-yl)benzene-1-sulfonamide confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to verify methoxy (-OCH), sulfonamide (-SONH-), and oxolane ring protons.

- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm stereochemistry (e.g., oxolane ring puckering) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]) and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays based on sulfonamide pharmacophores:

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) via fluorometric or colorimetric assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC values .

Advanced Research Questions

Q. How can computational methods predict the compound’s solubility and reactivity under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate sulfonamide group pKa (~10–11) and amino group pKa (~4–5). Solubility decreases at pH < 4 due to protonation .

- MD Simulations : Model solvation dynamics in aqueous/DMSO mixtures to optimize solvent systems for reactions .

- DFT Calculations : Map electron density to predict nucleophilic attack sites (e.g., sulfonamide sulfur) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .

- Structural Analog Mapping : Identify substituents (e.g., oxolane vs. cyclohexyl) that alter binding affinity via SAR studies .

- Batch Consistency Checks : Verify compound purity (>98% via HPLC) and stereochemical stability (e.g., oxolane ring conformation) .

Q. How can the compound’s stability be enhanced for in vivo studies?

- Methodological Answer :

- Prodrug Design : Acetylate the amino group to reduce metabolic degradation. Hydrolyze in vivo via esterases .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve plasma half-life .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.